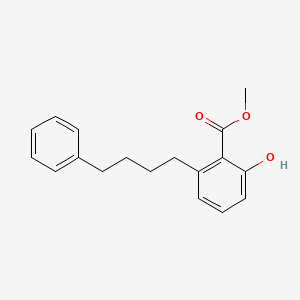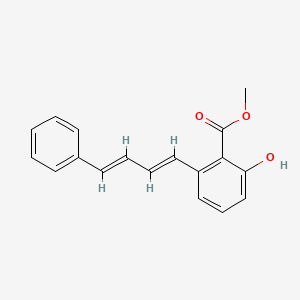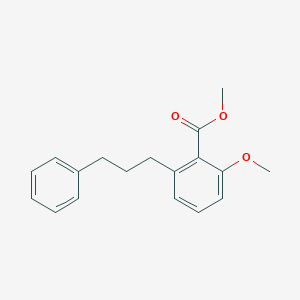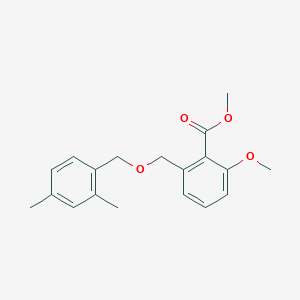![molecular formula C21H26O3 B6339599 2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester CAS No. 1171923-78-6](/img/structure/B6339599.png)
2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by a carbonyl adjacent to an ether functional group. They are widely distributed in nature and are commonly found in a variety of essential oils, fruits and plants .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an ester functional group, a methoxy group and a phenyl group with two methyl substituents .Chemical Reactions Analysis
Esters can undergo a number of reactions, the most common of which is hydrolysis, especially saponification. In addition to these reactions, esters can participate in a variety of other reactions, such as reductions, transesterification, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Esters generally have a pleasant smell. The larger the molecule, the higher its boiling and melting point .Wissenschaftliche Forschungsanwendungen
Novel Monomers for Polymer Synthesis
A study on the synthesis and radical copolymerization of novel phenyl-trisubstituted propyl cyanoacrylates, including derivatives similar to the query compound, demonstrated their potential as monomers for producing copolymers with unique thermal and structural properties. These monomers could contribute to the development of new materials with tailored characteristics for specific industrial applications (Knight et al., 2019).
Synthetic Routes and Structural Studies
Another study focused on the efficient synthesis and theoretical analysis of certain siloxy-benzocyclooctenes and their esters, offering insights into the structural and spectroscopic features of these compounds. The work suggests that the methodology and findings could be applicable to the synthesis of complex molecules including esters like the one , potentially aiding in the discovery of new chemical entities with desirable properties (Fakhri & Yousefi, 2000).
Antimicrobial Compound Development
Research on the antimicrobial properties of phenolic compounds isolated from Anabasis aphylla, including compounds structurally related to the query chemical, underscores the potential for developing new antimicrobial agents. Such studies are crucial for identifying novel compounds that can serve as leads for the development of drugs to combat resistant microbial strains (Du et al., 2009).
Materials Chemistry and Catalysis
Investigations into the synthesis and molecular structure of trinuclear ruthenium cluster cations, including ester derivatives akin to the query molecule, highlight the role of such compounds in materials science and catalysis. These clusters, with their unique structural properties, may find applications in catalytic processes or as components of novel materials (Vieille-Petit et al., 2004).
Green Chemistry Approaches
A novel method for the synthesis of 2-methoxy phenyl benzoate from guaiacol and benzoic anhydride, using alkali-promoted hydrotalcite as a catalyst, exemplifies the application of green chemistry principles in synthesizing aromatic esters. This eco-friendly approach offers a cleaner alternative for producing esters used in various industries, including pharmaceuticals and cosmetics (Bhanawase & Yadav, 2017).
Wirkmechanismus
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
The mode of action of this compound is likely related to its role in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely participates in the biochemical pathways associated with SM cross-coupling reactions . These reactions involve the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways.
Pharmacokinetics
Similar compounds have been used in organic synthesis , suggesting that they may have suitable properties for absorption and distribution. The metabolism and excretion of this compound would likely depend on its specific chemical structure and the biological system in which it is used.
Result of Action
The result of the compound’s action is likely the formation of new carbon–carbon bonds via SM cross-coupling reactions . This could potentially lead to the synthesis of new organic compounds.
Action Environment
The action of this compound is likely influenced by various environmental factors. For example, the efficiency of SM cross-coupling reactions can be affected by the reaction conditions, such as temperature and the presence of a catalyst . Additionally, the stability of the compound may be influenced by factors such as pH and the presence of other chemicals in the environment.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-5-24-21(22)20-17(9-7-11-19(20)23-4)8-6-10-18-14-15(2)12-13-16(18)3/h7,9,11-14H,5-6,8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHLHBLDCRFWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)CCCC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3,4-Diacetoxy-phenyl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339517.png)

![2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester](/img/structure/B6339535.png)
![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B6339538.png)

![2,2'-(1,2-Ethanediyl)bis[6-methoxy-benzoic acid methylester]](/img/structure/B6339548.png)
![2-[2-(4-Hydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339554.png)


![2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339579.png)

![3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate](/img/structure/B6339589.png)
![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339602.png)
![2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339607.png)